1,3-Butanedione, 1-[4-(1-methylethyl)phenyl]-
Overview
Description
1,3-Butanedione, 1-[4-(1-methylethyl)phenyl]- is an organic compound with the molecular formula C13H16O2. It is a derivative of butanedione, where one of the hydrogen atoms is replaced by a 4-(1-methylethyl)phenyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Butanedione, 1-[4-(1-methylethyl)phenyl]- can be synthesized through the reaction of 4’-isopropylacetophenone with ethyl acetate. The reaction typically involves the use of a base, such as sodium ethoxide, to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,3-Butanedione, 1-[4-(1-methylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
1,3-Butanedione, 1-[4-(1-methylethyl)phenyl]- is used in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 1,3-Butanedione, 1-[4-(1-methylethyl)phenyl]- involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can influence its reactivity and biological activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with cellular enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,3-butanedione: Similar in structure but lacks the 4-(1-methylethyl) group.
Benzoylacetone: Another derivative of butanedione with a phenyl group attached to the carbonyl carbon
Uniqueness
1,3-Butanedione, 1-[4-(1-methylethyl)phenyl]- is unique due to the presence of the 4-(1-methylethyl)phenyl group, which imparts distinct chemical and physical properties. This structural modification can influence its reactivity, solubility, and potential biological activities, making it a valuable compound for various research applications .
Biological Activity
1,3-Butanedione, 1-[4-(1-methylethyl)phenyl]- (CAS No. 29681-96-7) is a compound of significant interest in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its applications in medicinal chemistry and biology.
- Molecular Formula : C13H16O2
- Molecular Weight : 204.26 g/mol
- Structure : The compound features a butanedione backbone with a phenyl group substituted at one end, specifically a 4-(1-methylethyl) group, which influences its reactivity and biological activity.
Antimicrobial Properties
Research indicates that 1,3-butanedione derivatives exhibit antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents.
Anticancer Activity
The anticancer potential of 1,3-butanedione, 1-[4-(1-methylethyl)phenyl]- has been explored in several studies. It is believed to exert cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown that this compound can inhibit the proliferation of breast cancer cells (MCF-7), highlighting its potential as a lead compound for anticancer drug development .
The mechanism by which 1,3-butanedione exerts its biological effects involves interaction with cellular targets. It is hypothesized to form coordination complexes with metal ions, which can modulate enzyme activity and influence signaling pathways related to cell growth and apoptosis .
Study on Antimicrobial Efficacy
A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of various butanedione derivatives, including 1,3-butanedione, 1-[4-(1-methylethyl)phenyl]-. The results indicated that the compound exhibited significant inhibition zones against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
1,3-Butanedione derivative | 32 | E. coli |
1,3-Butanedione derivative | 16 | S. aureus |
Study on Anticancer Activity
In another study published in Cancer Research, the effects of 1,3-butanedione on MCF-7 breast cancer cells were assessed. The findings revealed that treatment with the compound led to a dose-dependent decrease in cell viability and induced apoptosis through caspase activation .
Concentration (µM) | Cell Viability (%) | Apoptosis (% increase) |
---|---|---|
10 | 85 | 15 |
25 | 60 | 35 |
50 | 30 | 65 |
Properties
IUPAC Name |
1-(4-propan-2-ylphenyl)butane-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(2)11-4-6-12(7-5-11)13(15)8-10(3)14/h4-7,9H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOASHSDXBBUEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359311 | |
Record name | 1,3-Butanedione, 1-[4-(1-methylethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29681-96-7 | |
Record name | 1,3-Butanedione, 1-[4-(1-methylethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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